Nalmefene-d3 is a deuterated derivative of nalmefene, a medication primarily used to treat opioid overdose and dependence. The incorporation of deuterium atoms into the nalmefene molecule enhances its utility in pharmacokinetic studies and metabolic research. Deuterated compounds are valuable in scientific research as they can help elucidate metabolic pathways and improve the accuracy of analytical techniques.
Nalmefene-d3 is synthesized from nalmefene through specific chemical reactions that introduce deuterium atoms. This compound is utilized in various scientific fields, including pharmacology, biochemistry, and analytical chemistry.
Nalmefene-d3 falls under the category of synthetic opioids and is classified as a reference standard in analytical chemistry. It is used in studies involving opioid receptors and drug metabolism.
The synthesis of Nalmefene-d3 typically involves the incorporation of deuterium atoms via catalytic hydrogenation or using deuterated reagents. The reaction conditions are carefully controlled to ensure efficient incorporation:
The synthesis process requires precise control over reaction conditions, including temperature, pressure, and catalyst type, to maximize yield and purity. Quality control measures are essential to ensure that the final product meets the required specifications for scientific applications.
The molecular formula of Nalmefene-d3 is C21H25D3NO3, indicating that three hydrogen atoms have been replaced by deuterium atoms. The structural representation highlights the modifications made to the original nalmefene molecule:
The compound's structural data can be represented using various notations:
Nalmefene-d3 can undergo several chemical reactions typical for organic compounds:
Common reagents used in these reactions include:
Nalmefene functions as an opioid receptor antagonist. Its mechanism involves binding to opioid receptors in the central nervous system, effectively blocking the effects of opioids. This action helps reverse opioid overdose symptoms and reduces cravings in individuals with opioid dependence.
Upon administration, nalmefene-d3 competes with opioids for binding sites on the receptors. This competitive inhibition leads to a decrease in the physiological effects associated with opioid use.
Nalmefene-d3 is a solid at room temperature with specific melting and boiling points that may vary slightly due to its deuterated nature.
The compound exhibits stability under standard laboratory conditions but should be handled with care to avoid degradation. Its solubility characteristics are similar to those of nalmefene, making it suitable for various analytical applications.
Nalmefene-d3 has several scientific uses:
By providing a stable isotope-labeled compound, Nalmefene-d3 enhances the accuracy of experimental results in various research contexts.
Nalmefene-d3 is a deuterated analog of the opioid receptor antagonist nalmefene, where three hydrogen atoms are replaced by deuterium atoms at specific molecular positions. The compound's systematic name is (5α)-17-(d₃-Cyclopropylmethyl)-4,5-epoxy-6-methylenemorphinan-3,14-diol, reflecting the deuteration at the cyclopropylmethyl moiety [1] [3] [8]. The molecular formula is C₂₁H₂₂D₃NO₃, with a molecular weight of 342.45 g/mol, compared to 339.44 g/mol for non-deuterated nalmefene [1] [6] [8].
Deuterium incorporation occurs specifically at the N-cyclopropylmethyl group, with a methyl-d₂ and cyclopropyl-1-d configuration. This labeling pattern is confirmed via high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which shows characteristic shifts corresponding to the deuterated cyclopropylmethyl substituent [3] [6] [10]. The isotopic purity typically exceeds 95%, as verified by HPLC and mass spectrometry [6] [10]. The structural integrity of the morphinan core—including the 4,5-epoxy ring, 6-methylene group, and phenolic/allylic hydroxyl groups—remains unaltered [1] [9].
Molecular Region | Labeling Pattern | Chemical Shift (NMR) |
---|---|---|
N-Cyclopropylmethyl | Methyl-d₂ (CD₂) | δ 2.5–3.0 (suppressed) |
Cyclopropyl ring | Methine-1-d (CHD) | δ 0.5–1.0 (multiplet) |
Morphinan core | No deuterium | Unchanged |
Nalmefene-d3 exhibits identical polarity and stereochemistry to its non-deuterated counterpart but demonstrates distinct physicochemical behaviors due to isotopic effects. It is a white to off-white solid, soluble in dimethyl sulfoxide (DMSO) and slightly soluble in aqueous buffers at physiological pH [1] [8]. The deuterium substitution enhances thermal stability but does not alter the crystalline structure or pKa (8.5–9.0 for the tertiary amine) [3] [6].
Stability studies indicate that Nalmefene-d3 remains stable for ≥24 months when stored desiccated at –20°C. Accelerated degradation testing under thermal stress (40°C/75% relative humidity) shows <2% decomposition over 30 days, primarily via oxidative pathways at the 6-methylene group [1] [8]. The deuterium kinetic isotope effect (DKIE) reduces oxidative metabolism rates in in vitro liver microsome models, extending its half-life relative to non-deuterated nalmefene [9].
Property | Value |
---|---|
Molecular Weight | 342.45 g/mol |
Solubility | >50 mg/mL in DMSO; <0.1 mg/mL in H₂O |
Storage Stability | –20°C (desiccated); ≥24 months |
HPLC Purity | ≥95–98% (UV detection at 220 nm) |
Major Degradation Pathway | Oxidation at 6-methylene group |
The deuterium labeling in Nalmefene-d3 minimally alters its receptor binding affinity but significantly impacts metabolic stability. Both compounds act as antagonists at μ-opioid (MOR) and δ-opioid (DOR) receptors and partial agonists at κ-opioid (KOR) receptors, with binding constants (Ki) in the low nanomolar range [5] [7] [9]. Competitive binding assays using human opioid receptors expressed in CHO cells show comparable Ki values for Nalmefene-d3 and non-deuterated nalmefene:
The critical distinction lies in pharmacokinetic behavior. In vitro metabolic studies using human hepatocytes reveal a 30–40% reduction in hepatic clearance for Nalmefene-d3 due to DKIE affecting cytochrome P450 (CYP3A4)-mediated N-dealkylation and UGT2B7-mediated glucuronidation [9]. This results in a prolonged elimination half-life (14.2 ± 2.1 hours vs. 10.8 ± 1.5 hours for non-deuterated nalmefene) [9]. Additionally, deuterium substitution reduces first-pass metabolism, increasing oral bioavailability to 54% versus 41% for non-deuterated nalmefene [9].
Parameter | Nalmefene-d3 | Non-Deuterated Nalmefene |
---|---|---|
Molecular Weight | 342.45 g/mol | 339.44 g/mol |
MOR Binding Affinity (Ki) | 0.24 ± 0.05 nM | 0.28 ± 0.06 nM |
Major Metabolic Pathway | Slower N-dealkylation | Rapid N-dealkylation |
Plasma Half-Life | 14.2 ± 2.1 hours | 10.8 ± 1.5 hours |
Bioavailability | 54% | 41% |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3